methyl 4-hydroxychroman-7-carboxylate
Description
Properties
IUPAC Name |
methyl 4-hydroxy-3,4-dihydro-2H-chromene-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-11(13)7-2-3-8-9(12)4-5-15-10(8)6-7/h2-3,6,9,12H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFICZGOSAKNVIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(CCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of Methyl 4 Hydroxychroman 7 Carboxylate and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic molecules. Through the analysis of chemical shifts, coupling constants, and nuclear Overhauser effects, a detailed picture of the molecular framework can be constructed.
For a compound like methyl 4-hydroxychroman-7-carboxylate, the aromatic protons on the benzene (B151609) ring would typically appear in the downfield region of the ¹H NMR spectrum, generally between δ 6.5 and 8.0 ppm. The specific positions of these signals are influenced by the electronic effects of the substituents. The protons of the chroman ring, being aliphatic, would resonate more upfield. The proton at the C4 position, being adjacent to a hydroxyl group and an oxygen atom within the ring, would likely appear at a distinct chemical shift.
In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylate group would be expected to have the largest chemical shift, typically in the range of δ 160-180 ppm. The aromatic carbons would also appear downfield, while the sp³ hybridized carbons of the chroman ring would be found at higher field.
The following table provides representative ¹H and ¹³C NMR chemical shift data for the analogous compound, 7-hydroxy-4-methylcoumarin, which serves as a valuable reference for predicting the spectral features of this compound.
Interactive Table 1: ¹H and ¹³C NMR Chemical Shifts for 7-Hydroxy-4-methylcoumarin (in DMSO-d₆)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₃ | 2.36 (s) | 18.2 |
| H-3 | 6.12 (s) | 110.5 |
| H-5 | 7.58 (d, J=8.8 Hz) | 126.8 |
| H-6 | 6.79 (dd, J=8.8, 2.4 Hz) | 113.2 |
| H-8 | 6.70 (d, J=2.4 Hz) | 102.5 |
| OH | 10.52 (s) | - |
| C-2 | - | 160.8 |
| C-4 | - | 154.0 |
| C-4a | - | 112.5 |
| C-7 | - | 161.4 |
| C-8a | - | 155.3 |
Data is illustrative for a closely related analogue and serves as a predictive guide.
Spin-spin coupling, observed as splitting of signals in the ¹H NMR spectrum, provides information about the connectivity of protons. The magnitude of the coupling constant (J-value) can help to determine the dihedral angle between adjacent protons, which is crucial for stereochemical assignments.
Two-dimensional (2D) NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful for elucidating the spatial relationships between atoms, which is key to determining stereochemistry. A NOESY experiment detects protons that are close to each other in space, typically within 5 Å, regardless of whether they are directly bonded. youtube.com
For this compound, a NOESY experiment would be critical in establishing the relative stereochemistry of the hydroxyl group at the C4 position and any other substituents on the chroman ring. For instance, a cross-peak between the proton at C4 and a proton on an adjacent carbon would indicate their proximity and help to define the conformation of the ring. In related coumarin (B35378) derivatives, NOESY has been successfully used to determine the orientation of substituents. ceon.rs
X-ray Crystallography for Definitive Molecular Geometry and Stereochemistry
X-ray crystallography provides the most definitive determination of a molecule's three-dimensional structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise coordinates of each atom can be determined, yielding bond lengths, bond angles, and torsional angles.
While the specific crystal structure of this compound is not publicly available, analysis of related coumarin structures provides insight into the expected molecular geometry. For example, the crystal structure of 7,8-dihydroxy-4-methylcoumarin (B1670369) reveals a planar coumarin ring system. nih.gov In the case of this compound, the chroman ring would adopt a non-planar conformation, and X-ray crystallography would be able to precisely define this conformation and the stereochemical orientation of the hydroxyl group.
Interactive Table 2: Representative Crystallographic Data for a Coumarin Analogue (7,8-dihydroxy-4-methylcoumarin)
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.631(2) |
| b (Å) | 9.456(5) |
| c (Å) | 7.075(3) |
| α (°) | 103.13(3) |
| β (°) | 91.84(3) |
| γ (°) | 68.21(3) |
| Volume (ų) | 460.9(3) |
| Z | 2 |
Data from a related structure illustrates the type of information obtained from X-ray crystallography. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the molecular formula of a compound. It measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental composition of the molecule.
For this compound (C₁₁H₁₂O₄), the expected exact mass can be calculated. An HRMS experiment would aim to find an ion corresponding to this calculated mass, thereby confirming the molecular formula. For instance, a related compound with the formula C₁₁H₁₀O₄ was found to have a calculated m/z of 207.0652 for its [M+H]⁺ ion, with the experimental value being 207.0660, confirming its elemental composition. rsc.org
Fourier Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis
FT-IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic structure.
FT-IR Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies. For this compound, the FT-IR spectrum would be expected to show:
A broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.
A strong absorption band around 1730-1700 cm⁻¹ due to the C=O stretching of the ester group.
Absorptions in the 1600-1450 cm⁻¹ region corresponding to C=C stretching vibrations of the aromatic ring.
C-O stretching vibrations in the 1300-1000 cm⁻¹ range.
The FT-IR spectrum of the analogous 7-hydroxy-4-methylcoumarin shows characteristic peaks for the hydroxyl and carbonyl groups. researchgate.net
UV-Vis Spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy one. The wavelength of maximum absorption (λ_max) is characteristic of the chromophore system. For this compound, the aromatic ring and the carboxylate group constitute the primary chromophore. The UV-Vis spectrum of 7-hydroxy-4-methylcoumarin in methanol (B129727) shows a maximum absorption at approximately 322 nm. researchgate.net This provides an estimate for the expected λ_max of the target compound.
Lack of Specific Research Data Precludes Article Generation
Following a comprehensive search for scientific literature, it has been determined that there is a lack of specific published research on the computational and theoretical chemistry of This compound . The targeted searches for data pertaining to this exact compound did not yield the necessary detailed findings to construct the requested article.
While general methodologies and studies on related chroman and coumarin derivatives exist, the strict requirement to focus solely on "this compound" cannot be met with scientifically accurate and verifiable information. Generating content for the specified outline would necessitate fabricating data, which is not feasible.
Therefore, the article on "Computational Chemistry and Theoretical Investigations of this compound Systems" cannot be produced at this time due to the absence of foundational research studies on this specific molecule. No information was found regarding its quantum chemical calculations (DFT, HOMO-LUMO, MEP), molecular docking simulations, molecular dynamics, or thermochemical modeling.
Computational Chemistry and Theoretical Investigations of Methyl 4 Hydroxychroman 7 Carboxylate Systems
Thermochemical and Kinetic Modeling of Chroman Reaction Pathways
Ab Initio and Transition State Theory Calculations of Decomposition
Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, are instrumental in studying the decomposition pathways of organic molecules. Coupled with Transition State Theory (TST), these calculations can predict reaction rates and elucidate the energetic profiles of decomposition reactions.
For a molecule like methyl 4-hydroxychroman-7-carboxylate, theoretical investigations would typically begin by identifying potential decomposition pathways. These could include retro-Diels-Alder reactions, ring-opening mechanisms, or the cleavage of substituent groups. For each proposed pathway, the geometries of the reactant, transition state, and products are optimized using a suitable level of theory and basis set.
Table 1: Hypothetical Energy Profile for a Decomposition Pathway of a Chroman Derivative
| Species | Relative Energy (kcal/mol) |
| Reactant | 0.0 |
| Transition State 1 | +35.2 |
| Intermediate | +12.5 |
| Transition State 2 | +45.8 |
| Products | -5.7 |
This table is illustrative and represents a potential energy surface for a multi-step decomposition. The values are not based on actual calculations for this compound.
Frequency calculations are then performed to characterize the stationary points. A minimum on the potential energy surface (reactants, intermediates, products) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The magnitude of this imaginary frequency is used in the TST equations to calculate the rate constant of the reaction.
Elucidation of Reaction Mechanisms and Intermediates
Computational studies are crucial for identifying and characterizing transient intermediates that may be difficult or impossible to observe experimentally. By mapping the potential energy surface, researchers can trace the complete reaction path from reactants to products, revealing the sequence of bond-breaking and bond-forming events.
For instance, the decomposition of a chroman ring might proceed through a concerted mechanism, where all bond changes occur in a single step, or a stepwise mechanism involving one or more intermediates. Ab initio calculations can distinguish between these possibilities by locating the relevant transition states and intermediates. The calculated energies of these species provide insights into the favorability of each mechanistic pathway.
Furthermore, techniques such as Intrinsic Reaction Coordinate (IRC) calculations can be used to follow the reaction path downhill from a transition state, confirming that it connects the intended reactant and product.
Theoretical Analysis of Stereoselectivity in Synthesis
Many synthetic routes to chroman derivatives yield chiral products, and controlling the stereoselectivity of these reactions is a significant challenge. Theoretical analysis can provide a deep understanding of the factors that govern stereochemical outcomes.
In the context of synthesizing this compound, if a chiral catalyst is employed, computational modeling can be used to study the interactions between the catalyst and the substrate. By building and optimizing the structures of the diastereomeric transition states leading to the different stereoisomers, the origins of stereoselectivity can be elucidated.
Table 2: Calculated Energy Differences for Diastereomeric Transition States in a Hypothetical Stereoselective Reaction
| Transition State | Relative Free Energy (kcal/mol) | Predicted Product Ratio |
| TS-(R) | 0.0 | 95 |
| TS-(S) | +1.8 | 5 |
This table illustrates how the calculated energy difference between two transition states can be used to predict the enantiomeric or diastereomeric excess of a reaction. The values are hypothetical.
The energy difference between these transition states, often just a few kcal/mol, determines the ratio of the stereoisomeric products. A detailed analysis of the transition state geometries can reveal the specific non-covalent interactions, such as hydrogen bonds or steric repulsions, that are responsible for stabilizing one transition state over the other. This knowledge can then be used to design more effective and selective catalysts. Density Functional Theory (DFT) is a common computational method employed for such analyses in systems of this size.
In Vitro Biological Activities and Mechanistic Studies of Hydroxychroman 7 Carboxylate Analogues
Enzyme Inhibition and Modulation Studies
The chroman nucleus is a versatile pharmacophore that has been incorporated into numerous compounds designed to interact with a variety of enzymatic targets. The following subsections detail the inhibitory and modulatory effects of hydroxychroman-7-carboxylate analogues on several key enzymes.
Sirtuin (Sirt2) Enzyme Inhibition
Sirtuin 2 (SIRT2), a member of the NAD+-dependent histone deacetylase family, has emerged as a therapeutic target for neurodegenerative diseases and cancer. Research into the inhibition of SIRT2 by chroman-based structures has identified several potent and selective inhibitors.
A study focused on substituted chroman-4-one and chromone (B188151) derivatives revealed that these scaffolds can act as selective inhibitors of SIRT2. nih.govresearchgate.net The investigation highlighted that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one ring are crucial for inhibitory activity. Notably, larger, electron-withdrawing groups at the 6- and 8-positions were found to be favorable for potency. nih.govresearchgate.net
One of the most potent compounds identified in this class was a racemic 6,8-dibromo-2-pentylchroman-4-one, which exhibited an IC50 value of 4.3 μM against SIRT2. rsc.org Further resolution of the enantiomers showed that the (S)-enantiomer was the more active form, with an IC50 of 1.5 μM. rsc.org These compounds demonstrated high selectivity for SIRT2 over other sirtuin isoforms, namely SIRT1 and SIRT3. nih.govresearchgate.net The presence of a carbonyl group was determined to be a critical feature for SIRT2 inhibition. rsc.org
While direct studies on methyl 4-hydroxychroman-7-carboxylate are not extensively available, the research on these chroman-4-one analogues provides valuable structure-activity relationship (SAR) insights. The core chroman structure is clearly amenable to modifications that yield potent and selective SIRT2 inhibitors.
Table 1: SIRT2 Inhibition by Chroman-4-one Analogues
| Compound | SIRT2 IC50 (μM) | Selectivity |
|---|---|---|
| 6,8-dibromo-2-pentylchroman-4-one (racemate) | 4.3 rsc.org | Selective over SIRT1 and SIRT3 rsc.org |
| (S)-6,8-dibromo-2-pentylchroman-4-one | 1.5 rsc.org | Selective over SIRT1 and SIRT3 rsc.org |
| 6,8-dichloro-2-propylchroman-4-one (racemate) | 3.7 rsc.org | Selective over SIRT1 and SIRT3 rsc.org |
Topoisomerase IIα (rTopIIα) Inhibition and Mechanistic Implications
Topoisomerase IIα (Topo IIα) is a vital enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation, making it a key target for anticancer drugs. The chromone scaffold has been investigated for its potential to inhibit this enzyme.
Studies on substituted 3-formylchromones have demonstrated their potent inhibitory activity against human Topo IIα. nih.gov Several derivatives were identified as potent inhibitors in decatenation and relaxation assays, indicating their ability to interfere with the enzyme's catalytic cycle. These compounds were found to be non-intercalative, suggesting a mechanism of action that does not involve direct binding to DNA. nih.gov
While specific inhibitory data for this compound against Topo IIα is not available in the reviewed literature, the broader class of chromone derivatives shows promise as a source of Topo IIα inhibitors. The development of such compounds could lead to novel anticancer agents with potentially different mechanisms and side-effect profiles compared to existing drugs.
Cyclooxygenase Activity Inhibition (e.g., COX-1/-2, 5-Lipoxygenase)
Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. The inhibition of COX-1 and COX-2 is a major strategy for anti-inflammatory therapies. Long-chain carboxychromanols, which are metabolites of vitamin E and structurally related to hydroxychroman-7-carboxylates, have been identified as potent inhibitors of both COX-1 and COX-2.
Research has shown that a 13'-carboxychromanol metabolite can potently inhibit purified COX-1 and COX-2 enzymes. researchgate.net This inhibition was found to be competitive, suggesting that the carboxychromanol competes with arachidonic acid for the enzyme's active site. researchgate.net The inhibitory constants (Ki) were determined to be 3.9 μM for COX-1 and 10.7 μM for COX-2. researchgate.net In intact cell assays, 9'- and 13'-carboxychromanols inhibited COX-2 with IC50 values of 6 μM and 4 μM, respectively. researchgate.net
These findings suggest that the hydroxychroman-7-carboxylate scaffold, particularly with an extended carboxylated side chain, could exhibit significant COX inhibitory activity.
Table 2: Cyclooxygenase Inhibition by Carboxychromanol Analogues
| Compound | Target Enzyme | IC50 (μM) | Ki (μM) |
|---|---|---|---|
| 13'-carboxychromanol | Purified COX-1 | - | 3.9 researchgate.net |
| 13'-carboxychromanol | Purified COX-2 | - | 10.7 researchgate.net |
| 13'-carboxychromanol | Intact Cell COX-2 | 4 researchgate.net | - |
KatG Inhibition
The catalase-peroxidase enzyme KatG from Mycobacterium tuberculosis is crucial for the activation of the frontline anti-tuberculosis drug isoniazid (B1672263). Inhibition of KatG is a complex area of study, as it can lead to isoniazid resistance. However, understanding the interactions of small molecules with KatG is important for developing new anti-tubercular agents.
While direct evidence of this compound inhibiting KatG is not available, studies on related heterocyclic scaffolds provide some context. Research on chroman-4-one linked thiosemicarbazide (B42300) derivatives has shown activity against M. tuberculosis. nih.gov Molecular docking studies from this research suggested that these compounds could bind to the active site of KatG, and one potent compound was found to inhibit the enzyme's activity. nih.gov
Furthermore, some coumarin (B35378) derivatives have been investigated for their anti-mycobacterial properties, with some showing activity against isoniazid-resistant strains, which often have mutations in the katG gene. nih.gov These findings suggest that the broader chroman and coumarin scaffolds may have the potential to interact with mycobacterial targets, including KatG, although the specific role and mechanism of inhibition require further investigation.
Receptor Ligand Binding and Functional Assays
In addition to enzyme inhibition, chroman derivatives have been explored for their ability to bind to and modulate the function of various receptors, particularly those in the central nervous system.
Serotonin (B10506) 5-HT1A Receptor Affinity and Antagonist Activity (In Vitro cAMP Turnover Model)
The serotonin 5-HT1A receptor is a key target for the treatment of anxiety and depression. A number of coumarin and chroman derivatives have been synthesized and evaluated for their affinity and functional activity at this receptor.
Studies on N-[2-[(substituted chroman-8-yl)oxy]ethyl]-4-(4-methoxyphenyl)butylamines demonstrated high affinity for the rat hippocampal 5-HT1A receptor. mdpi.com The antagonist activity of these compounds was confirmed in a forskolin-stimulated adenylate cyclase assay using CHO cells expressing the human 5-HT1A receptor. mdpi.com A C6-fluoro analog, in particular, showed very potent affinity (Ki = 0.22 nM) and antagonist activity (EC50 = 13 nM). mdpi.com
Similarly, various 5- and 7-hydroxycoumarin derivatives bearing a piperazine (B1678402) moiety have been shown to exhibit high antagonistic activity against the 5-HT1A receptor. Functional assays are crucial to determine whether a ligand acts as an agonist or an antagonist. The cAMP turnover model is a common in vitro method for this purpose. For Gi-coupled receptors like 5-HT1A, an agonist will inhibit forskolin-stimulated cAMP production, while an antagonist will block the effect of an agonist on cAMP levels.
Research on 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) derivatives has identified potent 5-HT1A antagonists. For example, 8-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one demonstrated significant 5-HT1A antagonist activity with an IC50 of 0.043 μM.
These studies collectively indicate that the chroman and coumarin cores are privileged structures for developing high-affinity 5-HT1A receptor ligands with antagonist properties.
Table 3: 5-HT1A Receptor Affinity and Antagonist Activity of Chroman and Coumarin Analogues
| Compound Class/Analogue | Receptor Affinity (Ki, nM) | Antagonist Activity (EC50/IC50) |
|---|---|---|
| N-[2-[(6-fluoro-chroman-8-yl)oxy]ethyl]-4-(4-methoxyphenyl)butylamine | 0.22 mdpi.com | EC50 = 13 nM mdpi.com |
Serotonin Transporter (5-HT Transporter) Affinity
The serotonin transporter (SERT) is a critical protein in the central nervous system, responsible for the reuptake of serotonin from the synaptic cleft. Its modulation is a key strategy in the treatment of various mood disorders. Research into the affinity of chroman derivatives for SERT has revealed that certain structural modifications can lead to significant binding.
A study on lactam-fused chroman derivatives with 3-amino substituents demonstrated that many of these compounds exhibit affinity for both the 5-HT1A receptor and the serotonin transporter. This dual activity is of interest in the development of novel antidepressants. The study highlighted that the stereochemistry at the 3-position of the chroman ring and the nature of the linker chain play a crucial role in determining the binding affinity for both targets. Specifically, five-membered lactam chroman analogues with a propyl chain linker showed slightly greater affinity for both the 5-HT1A receptor and the serotonin transporter compared to their six-membered ring counterparts.
Table 1: Serotonin Transporter (SERT) and 5-HT1A Receptor Binding Affinities of Selected Lactam-Fused Chroman Analogues
| Compound | Linker Chain | Lactam Ring Size | SERT Ki (nM) | 5-HT1A Ki (nM) |
| Analogue A | Propyl | 5-membered | 15 | 2.5 |
| Analogue B | Propyl | 6-membered | 25 | 4.0 |
| Analogue C | Butyl | 5-membered | 30 | 5.5 |
Note: The data presented is illustrative and based on trends described in the literature. Ki values represent the inhibition constant, with lower values indicating higher binding affinity.
Somatostatin Receptor (sst2, sst4) Affinity
Somatostatin receptors (SSTRs) are a family of G protein-coupled receptors that are involved in a wide range of physiological processes, including hormone secretion and cell growth. The subtypes sst2 and sst4 are of particular interest as therapeutic targets. While extensive research exists on various ligands for these receptors, there is currently a lack of specific studies investigating the affinity of this compound or its close analogues for sst2 and sst4 receptors. The majority of published research focuses on peptide-based analogues and other heterocyclic scaffolds.
Leukotriene B4 Antagonism
Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation. Antagonists of the LTB4 receptor are therefore of significant interest for the treatment of inflammatory diseases. Research has identified certain 2-(4-hydroxy-7-chromanyl)benzoic acids as antagonists of LTB4. nih.gov
One notable example is the compound (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, which has been identified as a highly potent and selective LTB4 antagonist. nih.gov This demonstrates that the hydroxychroman scaffold can serve as a valuable template for the design of LTB4 receptor antagonists. Structural modifications of the parent compound led to a series of potent antagonists, indicating that the chroman nucleus is a key pharmacophoric element for this activity. nih.gov
In Vitro Antimicrobial Research
The increasing prevalence of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. This section reviews the in vitro studies on the efficacy of hydroxychroman-7-carboxylate analogues against various pathogenic microorganisms.
Anti-Mycobacterial Activity against Mycobacterium tuberculosis
Antifungal Activities
Fungal infections pose a significant threat, particularly to immunocompromised individuals. The antifungal potential of chroman derivatives has been explored in several studies. For example, a series of 3-substituted-methylenechroman-4-ones were synthesized and tested against various fungi. nih.gov Several of these compounds exhibited good antifungal action, with some showing superior or comparable activity to the standard drugs fluconazole (B54011) and amphotericin B against Microsporum gypseum. nih.gov
Another study focused on 4-methyl-7-hydroxycoumarin derivatives and found that substitution with thiosemicarbazide and thiazolidinone moieties enhanced their antifungal properties against foodborne mycotoxigenic fungi such as Aspergillus flavus and Fusarium graminearum. nih.govresearchgate.net In general, the 4-thiazolidinone (B1220212) derivatives demonstrated better antifungal activity than the thiosemicarbazides in this particular study. nih.govresearchgate.net
Table 2: Antifungal Activity of Selected Chroman and Coumarin Analogues
| Compound Type | Target Fungi | Activity | Reference |
| 3-substituted-methylenechroman-4-ones | Microsporum gypseum | MIC = 1 µg/mL | nih.gov |
| 4-Thiazolidinone-substituted 4-methyl-7-hydroxycoumarins | Fusarium graminearum | High growth inhibition | nih.govresearchgate.net |
| Thiosemicarbazide-substituted 4-methyl-7-hydroxycoumarins | Aspergillus flavus | Moderate growth inhibition | nih.govresearchgate.net |
MIC: Minimum Inhibitory Concentration.
Antibacterial Activities
The search for new antibacterial agents is a continuous effort to combat bacterial resistance. While direct studies on this compound are scarce, research on related coumarin structures provides some insights. A study on novel 4-hydroxy- and 7-hydroxycoumarin derivatives revealed that some of these compounds, particularly those produced by reactions with acid anhydrides, demonstrated the ability to inhibit the growth of Gram-positive microorganisms. nih.govnih.gov For example, certain derivatives were found to be active against Bacillus subtilis and Staphylococcus aureus. nih.gov Another study on Schiff bases derived from 7-hydroxy-4-methyl coumarin also reported moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria. orientjchem.org
In Vitro Antioxidant Properties and Cellular Protection
Analogues of hydroxychroman-7-carboxylate have demonstrated significant potential as antioxidant agents in various in vitro models. Their efficacy stems from their chemical structure, which facilitates the donation of hydrogen atoms to neutralize free radicals and their ability to modulate cellular antioxidant defense mechanisms.
The antioxidant capacity of hydroxychroman and coumarin analogues has been extensively evaluated using cell-free radical scavenging assays, primarily the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. These tests measure the ability of a compound to directly neutralize stable free radicals in a solution.
Studies have shown that 4-hydroxycoumarin (B602359) and 7-hydroxychroman derivatives possess potent radical-scavenging properties. For instance, certain 7-hydroxy-4-methylcoumarin derivatives, when substituted with thiosemicarbazide moieties, exhibited higher scavenging activity against DPPH radicals than some standard antioxidants like ascorbic acid. Similarly, a series of synthesized 7-hydroxychroman-2-carboxylic acid N-alkyl amides were assessed for their antiradical power. One particular compound in this series demonstrated exceptional efficacy with a half-maximal inhibitory concentration (IC50) value of 3.5 µM against DPPH radicals.
The structure-activity relationship is crucial, with the number and position of hydroxyl groups on the chroman ring significantly influencing the antioxidant activity. For example, 4-methylcoumarins that feature two hydroxyl groups ortho to each other on the benzenoid ring have shown excellent radical-scavenging capabilities. These compounds are also effective scavengers of the superoxide (B77818) anion, a biologically relevant reactive oxygen species (ROS).
Table 1: DPPH Radical Scavenging Activity of Selected Hydroxychroman Analogues This is an interactive table based on compiled research data.
| Compound Class | Specific Analogue Example | IC50 (µM) vs DPPH | Reference Antioxidant | Reference IC50 (µM) |
|---|---|---|---|---|
| 7-hydroxychroman-2-carboxylic acid N-alkyl amides | Compound CP-2 | 3.5 | - | - |
| 4-hydroxycoumarin derivatives | 4-hydroxy-6-methoxy-2H-chromen-2-one | 50 | Ascorbic Acid | 60 |
| 4-hydroxycoumarin derivatives | 4-hydroxy-6-methoxy-2H-chromen-2-one | 50 | Butylated hydroxytoluene (BHT) | 580 |
Beyond direct radical scavenging, hydroxychroman analogues exhibit protective effects in cellular models of oxidative stress. A key model involves challenging cells with hydrogen peroxide (H₂O₂), which induces cytotoxicity by generating high levels of intracellular ROS.
A notable example is the γ-Tocopherol metabolite, 2,7,8-trimethyl-2-(2′-carboxyethyl)-6-hydroxychroman (γCEHC), a naturally occurring hydroxychroman analogue. In studies using mouse hepatoma Hepa1c1c7 cells, pretreatment with γCEHC demonstrated a significant cytoprotective effect against H₂O₂-induced cell death. researchgate.net Although its effect was somewhat weaker than its parent compound, γ-Tocopherol, the study was the first to reveal the protective effect of γCEHC against oxidative stress through the induction of antioxidant enzymes. researchgate.net This protective mechanism is crucial as it highlights an indirect antioxidant activity that bolsters the cell's own defense systems.
Other research has similarly shown that various natural and synthetic compounds can protect cells, such as human keratinocytes, from H₂O₂-induced damage, underscoring the importance of this protective pathway. mdpi.commdpi.com The ability of these analogues to mitigate damage from exogenous oxidants like H₂O₂ suggests their potential in conditions associated with elevated oxidative stress.
The mechanistic basis for the cytoprotective effects of some hydroxychroman analogues involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. researchgate.net Nrf2 is a master transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). researchgate.net
Under normal conditions, Nrf2 is kept inactive in the cytoplasm. Upon activation by an inducer, Nrf2 translocates to the nucleus and initiates the transcription of target genes. Mechanistic investigations into the action of the γ-Tocopherol metabolite, γCEHC, revealed that it significantly up-regulates both the gene and protein expression of HO-1. researchgate.net This upregulation was shown to be a direct result of γCEHC promoting the nuclear translocation of Nrf2. researchgate.net
The critical role of this pathway in mediating cytoprotection was confirmed by experiments using an inhibitor of HO-1 activity, Tin protoporphyrin IX (SnPP). When cells were treated with SnPP, the protective effects of γCEHC against H₂O₂-induced cytotoxicity were significantly impaired, demonstrating that the induction of HO-1 is a key mechanism of action. researchgate.net This ability to enhance endogenous antioxidant defenses represents a sophisticated and potent mechanism of cellular protection.
In Vitro Cellular Proliferation Modulation
In addition to their antioxidant properties, hydroxychroman-7-carboxylate analogues and related coumarin structures have been investigated for their ability to modulate cell proliferation, particularly in the context of cancer.
Numerous studies have documented the anti-proliferative activity of hydroxychroman and coumarin derivatives against a panel of human cancer cell lines.
MCF-7 (Breast Adenocarcinoma): Hybrids of 4-methyl coumarin and 1,2,3-triazole have shown potent cytotoxic activity against the MCF-7 cell line. In some cases, these hybrids displayed IC50 values significantly lower than the conventional chemotherapy drug cisplatin, with one compound being nearly 17 times more potent.
A549 (Lung Carcinoma): Certain novel compounds have demonstrated significant anti-proliferative effects against A549 cells, with IC50 values indicating potent activity.
SK-N-SH (Neuroblastoma): The cytotoxicity of coumarin analogues, such as 4-methyl-umbelliferone (a 7-hydroxy coumarin analogue), has been evaluated against the human neuroblastoma cell line SK-N-SH. researchgate.net These studies form a basis for exploring the therapeutic potential of such compounds in neurological cancers. researchgate.net
HeLa (Cervical Carcinoma): While direct studies on this compound are limited for this cell line, related natural compounds have been shown to induce an anti-proliferative effect and cell cycle arrest in HeLa cells, suggesting that the core chroman structure may be a valuable scaffold for developing agents against cervical cancer.
The data below summarizes the cytotoxic potential of representative coumarin analogues against various cancer cell lines.
Table 2: Anti-proliferative Activity of Selected Coumarin Analogues This is an interactive table based on compiled research data.
| Compound Class | Cell Line | IC50 (µM) | Reference Drug | Reference IC50 (µM) |
|---|---|---|---|---|
| 4-methyl coumarin-triazole hybrid (LaSOM 186) | MCF-7 | 2.66 | Cisplatin | 45.33 |
| 4-methyl coumarin-triazole hybrid (LaSOM 190) | MCF-7 | 2.85 | Cisplatin | 45.33 |
| Pyrimidine/Quinazoline derivative (Compound 6n) | A549 | 5.9 | - | - |
| Pyrimidine/Quinazoline derivative (Compound 6n) | MCF-7 | 5.65 | - | - |
The anti-proliferative effects of hydroxychroman analogues are often mediated by their ability to interfere with the cell cycle and induce programmed cell death (apoptosis).
Flow cytometry is a key technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Research has shown that treatment with certain coumarin derivatives can lead to cell cycle arrest at specific checkpoints. For example, one potent compound was found to cause an arrest in the S phase of the cell cycle in A549 lung cancer cells. Other related compounds have been shown to induce G0/G1 or G2/M phase arrest in different cancer cell lines. This arrest prevents cancer cells from proceeding with DNA replication and division, thereby halting proliferation.
In addition to cell cycle arrest, these compounds can trigger apoptosis. This is often demonstrated through methods like Annexin V/PI staining, which identifies apoptotic cells. Mechanistic studies have revealed that coumarin-triazole hybrids induce cell death in MCF-7 cells via apoptosis. The induction of apoptosis is a highly desirable trait for an anti-cancer agent, as it eliminates malignant cells in a controlled manner that minimizes inflammation. Further investigations into the molecular pathways have shown that these compounds can modulate the expression of key proteins involved in apoptosis, such as those in the Bcl-2 family.
Structure Activity Relationship Sar Investigations of Methyl 4 Hydroxychroman 7 Carboxylate and Its Analogues
Correlation of Structural Modifications with In Vitro Biological Potency
The in vitro biological potency of methyl 4-hydroxychroman-7-carboxylate analogues is intricately linked to their structural characteristics. Modifications to the chroman scaffold, the hydroxyl group at position 4, and the methyl carboxylate group at position 7 can lead to significant variations in activity. For instance, studies on related chroman and coumarin (B35378) derivatives have demonstrated that the nature and position of substituents on the aromatic ring can profoundly influence their anticancer and antioxidant properties.
A series of chroman carboxamide analogues were evaluated for their anticancer and antioxidant activities. The results, as summarized in the table below, highlight the impact of different substituents on the biological potency against the MCF-7 breast cancer cell line.
| Compound | Substituent | GI50 (µM) against MCF-7 |
| 5k | Varies | 40.9 |
| 5l | Varies | 41.1 |
| 6i | Varies | 34.7 |
Similarly, the antiproliferative activities of monosubstituted chalcone derivatives, which share some structural similarities with the chroman framework, were tested against various cancer cell lines. The GI50 values for the A2780 ovarian cancer cell line are presented below.
| Compound | Substitution | GI50 (µM) against A2780 |
| Unsubstituted | - | >100 |
| 4a | Varies | 20-66 |
| 4c | Methyl | Similar to unsubstituted |
These findings underscore the principle that even minor structural alterations can lead to substantial changes in biological activity. The data suggests that specific substitutions on the chroman ring system can enhance the cytotoxic effects of these compounds, providing a basis for the rational design of more effective anticancer agents.
Influence of Substituent Nature and Position on Activity Profiles
The nature and position of substituents on the chroman ring of this compound analogues are critical determinants of their activity profiles. Research on similar heterocyclic systems, such as 4-hydroxycoumarin (B602359) derivatives, has provided valuable insights into these relationships. For example, the introduction of aryl groups at the C3 position of 4-hydroxycoumarin has been shown to modulate antioxidant properties.
In a study of chroman-4-one and chromone (B188151) derivatives as sirtuin 2 (SIRT2) inhibitors, the influence of substituents at various positions was systematically investigated. It was found that larger, electron-withdrawing groups at the 6- and 8-positions were favorable for inhibitory activity. Conversely, substitution at the 7-position with a fluorine atom resulted in only weak inhibitory activity. The nature of the substituent at the 2-position also played a significant role, with the length and branching of an alkyl chain affecting the inhibitory potency.
The following table summarizes the structure-activity relationships of substituted chroman-4-one derivatives as SIRT2 inhibitors.
| Position of Substitution | Nature of Substituent | Effect on SIRT2 Inhibitory Activity |
| 6- and 8-positions | Larger, electron-withdrawing groups | Favorable |
| 7-position | Fluorine | Weak activity |
| 2-position | n-propyl chain | Slightly better activity than shorter chains |
| 2-position | Isopropyl (branched) | Decreased activity compared to n-propyl |
These observations highlight that the electronic and steric properties of substituents, as well as their specific location on the chroman scaffold, are crucial for optimizing the biological activity of these compounds.
Role of Stereochemistry in Receptor Binding and Enzyme Inhibition
Stereochemistry plays a pivotal role in the interaction of chiral molecules with their biological targets, and this compound, with a chiral center at the C4 position, is no exception. The three-dimensional arrangement of atoms in a molecule can significantly influence its binding affinity to receptors and its ability to inhibit enzymes.
In the context of 4-hydroxycoumarin derivatives, such as the anticoagulant warfarin, the importance of stereochemistry is well-established. Warfarin exists as a racemic mixture of (R)- and (S)-enantiomers, which are known to have different metabolic pathways and potencies. The stereoselective synthesis of such compounds is therefore a key area of research to develop more effective and safer drugs. Efficient asymmetric syntheses of 4-hydroxycoumarin derivatives have been developed, underscoring the importance of obtaining enantiomerically pure compounds for biological evaluation.
The stereospecific formation of crucial bonds in the molecular backbone is a key step in these syntheses, often involving techniques like asymmetric organocopper 1,4-addition to chiral imides. The ability to produce single enantiomers allows for a more precise understanding of the structure-activity relationship, as the biological activity of each enantiomer can be assessed independently. This knowledge is crucial for designing drugs that interact with their target in a highly specific and efficient manner, minimizing off-target effects.
Development of Pharmacophore Models
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For analogues of this compound, pharmacophore models can guide the design of new compounds with improved potency and selectivity.
Studies on chromone-based cyclin-dependent kinase-2 (CDK2) inhibitors have led to the development of pharmacophore models that highlight key structural requirements for activity. These models often indicate the necessity of hydrogen bond acceptors or donors at specific positions of the chromone ring, such as the 2nd and 3rd positions. Favorable coulombic interactions are also identified as crucial for the potency of these inhibitors.
A typical pharmacophore model for a kinase inhibitor might include features such as:
Hydrogen Bond Acceptors (HBA): To interact with hydrogen bond donors in the active site of the enzyme.
Hydrogen Bond Donors (HBD): To interact with hydrogen bond acceptors in the active site.
Hydrophobic Regions (HY): To engage with hydrophobic pockets in the target protein.
Aromatic Rings (AR): For π-π stacking interactions.
In the development of pharmacophore models for KDR kinase inhibitors, a set of known inhibitors was used to generate hypotheses. The best model was then used as a 3D query to screen for new potential lead compounds. This approach has also been successfully applied to the discovery of inhibitors for other kinases, such as Aurora-A kinase, where ligand-based pharmacophore models were used to mine databases for novel inhibitory leads. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. creative-biostructure.comlongdom.org This approach allows for the prediction of the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.
For chromone derivatives, 3D-QSAR studies have been conducted to investigate their antioxidant properties. nih.govresearchgate.net In one such study, a training set of 30 synthetic chromone derivatives was used to develop a model using molecular field analysis (MFA). nih.gov This model explored the substitutional requirements for favorable antioxidant activity and was found to be highly predictive. The statistical significance of the model was validated using a test set of compounds, demonstrating its utility in the design of novel antioxidants. nih.gov
The key parameters in a QSAR model often include:
Steric descriptors: Related to the size and shape of the molecule.
Electronic descriptors: Related to the distribution of electrons in the molecule.
Hydrophobic descriptors: Related to the lipophilicity of the molecule.
In a 2D-QSAR study of 3-iodochromone derivatives as potential fungicides, multiple linear regression (MLR), principal component regression (PCR), and partial least squares (PLS) models were generated. The MLR model was identified as the most robust, with a high correlation coefficient, indicating a strong relationship between the selected descriptors and the antifungal activity. Such QSAR models provide valuable insights into the structural features that are important for the biological activity of chromone and by extension, chroman derivatives, and can guide the synthesis of new analogues with enhanced potency.
Future Research Directions and Translational Perspectives in Academic Chemistry
Exploration of Novel Synthetic Pathways for Derivatization
The future synthesis and derivatization of methyl 4-hydroxychroman-7-carboxylate will likely build upon established methods for constructing the chroman ring. A key precursor, 7-hydroxychroman-4-one, can be synthesized from resorcinol through an acylation reaction with 3-chloropropionic acid, followed by an intramolecular cyclization. researchgate.netresearchgate.net
Key Synthetic Strategies:
Precursor Synthesis: One established route involves the acylation of resorcinol with 3-chloropropionic acid, followed by cyclization in a basic solution to yield the 7-hydroxychroman-4-one core. researchgate.netresearchgate.net
Aldol Condensation: A more versatile method for creating substituted chroman-4-ones involves a base-mediated aldol condensation between a 2'-hydroxyacetophenone and an appropriate aldehyde, which then undergoes an intramolecular oxa-Michael addition. This approach, often enhanced by microwave irradiation, allows for significant diversity in the final structure. nih.gov
Derivatization: Once the core is formed, the 7-hydroxyl group serves as a prime site for derivatization. Bimolecular nucleophilic substitution reactions can be employed to introduce a variety of alkyl and aryl side chains, potentially altering the compound's pharmacokinetic and pharmacodynamic properties. nih.gov For the target compound, this position would feature the methyl carboxylate group, but further derivatization of the 4-hydroxy group or other positions on the chroman ring could yield a library of novel analogs for screening.
Future synthetic work could explore one-pot reactions and green chemistry approaches to improve efficiency and sustainability. The exploration of click chemistry, for instance, could be used to attach the chroman scaffold to other pharmacophores, creating hybrid molecules with potentially synergistic activities. nih.gov
Advanced Computational Approaches for Predictive Modeling
Computational chemistry offers powerful tools to accelerate the investigation of novel compounds like this compound, guiding synthesis and biological testing.
Molecular Docking: This technique can predict how the compound might bind to known biological targets. For analogous chroman-4-one derivatives, molecular docking has been instrumental in identifying potential antifungal targets in Candida albicans and in predicting binding affinity to opioid receptors. nih.govjmbfs.org Similar in silico screening could rapidly identify promising protein targets for this compound, prioritizing experimental validation.
Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure, geometry, and reactivity of molecules. Such studies have been applied to related chromone (B188151) derivatives to analyze their molecular geometries and vibrational spectra. d-nb.info Applying DFT to the target compound would provide fundamental insights into its chemical properties and potential for interaction with biological macromolecules.
Quantitative Structure-Activity Relationship (QSAR): Once a series of derivatives is synthesized and tested, QSAR models can be built to correlate specific structural features with biological activity. This predictive modeling helps in designing new derivatives with enhanced potency and selectivity.
These computational approaches would enable a rational design strategy, minimizing the trial-and-error inherent in traditional drug discovery and focusing resources on the most promising molecular designs.
Table 1: Potential Computational Methods and Their Applications
| Computational Method | Application for this compound | Relevant Analogs Studied |
|---|---|---|
| Molecular Docking | Prediction of binding modes and affinity to protein targets (e.g., kinases, fungal enzymes). | 7-hydroxychroman-4-one, Chromone derivatives nih.govjmbfs.orgchemsrc.commedchemexpress.com |
| DFT Calculations | Optimization of molecular geometry, calculation of electronic properties, and prediction of reactivity. | Chromone derivatives d-nb.info |
| QSAR Modeling | Elucidation of relationships between chemical structure and biological activity to guide analog design. | 4-Chromanone derivatives jmbfs.org |
Identification of Undiscovered Biological Targets
The chroman scaffold is associated with a wide array of biological activities, suggesting that this compound could interact with numerous, potentially novel, biological targets. Research on analogous structures provides a roadmap for this exploration.
Antifungal Targets: Studies on 7-hydroxychroman-4-one have identified potential antifungal mechanisms against C. albicans. Through molecular modeling, key proteins involved in fungal virulence and survival, such as cysteine synthase , HOG1 kinase , and fructose-bisphosphate aldolase (FBA1) , were identified as plausible targets. nih.gov These present an immediate set of candidates for testing the bioactivity of the target compound.
Kinase Inhibition: The related chromone scaffold has been shown to inhibit protein kinases. Specifically, 7-hydroxychromone is a known inhibitor of Src kinase , a protein involved in cell growth and proliferation, making it a target in cancer research. chemsrc.commedchemexpress.com Investigating the kinase inhibitory profile of this compound could uncover applications in oncology.
Sirtuin Modulation: A series of substituted chroman-4-one derivatives were identified as potent and selective inhibitors of Sirtuin 2 (SIRT2) , an enzyme implicated in neurodegenerative diseases and cancer. nih.gov This finding suggests that the chroman core is well-suited for interaction with the SIRT2 active site.
Future research should employ broad-spectrum screening assays, such as proteomics and activity-based protein profiling, to systematically identify the cellular targets of this compound and its derivatives.
Elucidation of Complex Mechanistic Pathways
Understanding the mechanism of action is crucial for translating a novel compound into a therapeutic agent. Based on the potential targets identified for its analogs, this compound could influence several complex cellular pathways.
Disruption of Fungal Homeostasis: If the compound targets enzymes like HOG1 kinase or FBA1 as its analogs do, its mechanism would involve disrupting critical fungal pathways. HOG1 kinase is central to the osmotic stress response in fungi, while FBA1 is a key enzyme in glycolysis. Inhibition of these targets would compromise the pathogen's ability to adapt to host environments and generate energy, leading to a potent antifungal effect. nih.gov
Modulation of Cellular Signaling: Inhibition of a kinase like Src would imply a mechanism involving the disruption of cellular signaling cascades that control cell division, migration, and survival. medchemexpress.com This would be a highly relevant pathway in the context of cancer biology.
Epigenetic and Metabolic Regulation: As a potential SIRT2 inhibitor, the compound could function by altering the acetylation status of key proteins like α-tubulin, thereby affecting cell cycle regulation and microtubule dynamics. nih.gov This pathway is a key area of investigation for both neurodegenerative disorders and cancer.
Elucidating these mechanisms will require a combination of biochemical assays, cell-based studies, and advanced techniques like transcriptomics and metabolomics to map the downstream effects of target engagement.
Q & A
Q. What are the optimal synthetic routes for methyl 4-hydroxychroman-7-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves sequential functionalization of the chroman core. Key steps include:
- Esterification : Introducing the carboxylate group at the 7-position via nucleophilic acyl substitution, using methanol under acidic catalysis.
- Hydroxylation : Protecting the 4-position during oxidation (e.g., using TEMPO/oxidative conditions) to prevent side reactions.
- Purification : High-performance liquid chromatography (HPLC) is critical for isolating the target compound, especially to resolve enantiomers if chirality is present .
- Optimization : Reaction temperature (40–60°C) and solvent polarity (e.g., DMF vs. THF) significantly impact yield. For example, polar aprotic solvents enhance carboxylation efficiency .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : H and C NMR confirm substituent positions and esterification (e.g., methyl ester resonance at ~3.7 ppm).
- IR : Stretching frequencies for hydroxyl (~3200 cm) and ester carbonyl (~1720 cm) groups validate functional groups.
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines the structure. Validation tools like PLATON (ADDSYM) check for missed symmetry or disorder .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Q. What are the key stability considerations when handling this compound under various experimental conditions?
- Methodological Answer :
- Light Sensitivity : Store in amber glassware to prevent photodegradation of the chroman ring.
- Moisture Control : Anhydrous conditions during synthesis prevent hydrolysis of the ester group.
- pH Stability : Avoid strongly basic conditions (>pH 9), which hydrolyze the ester to carboxylic acid. Stability assays in buffers (pH 3–7) over 48 hours are recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives across different studies?
- Methodological Answer :
- Assay Standardization : Validate protocols using positive/negative controls (e.g., reference inhibitors in enzyme assays).
- Orthogonal Assays : Compare results from fluorescence-based vs. radiometric assays to rule out interference from the compound’s autofluorescence.
- Structural Confirmation : Re-characterize derivatives to ensure synthetic fidelity (e.g., chiral purity via HPLC) .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess variability between studies, accounting for cell lines or animal models .
Q. What computational approaches are suitable for predicting the binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions, focusing on hydrogen bonding with the 4-hydroxy group.
- Molecular Dynamics (MD) : GROMACS simulations assess binding stability over 100-ns trajectories.
- QSAR : Build regression models correlating substituent electronegativity (Hammett constants) with activity .
Q. How do structural modifications at the 4-hydroxy and 7-carboxylate positions affect the compound’s physicochemical and pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : Measure logP (octanol/water) to evaluate changes in membrane permeability. Methyl esterification reduces polarity compared to free carboxylic acid.
- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) to assess ester hydrolysis rates.
- Solubility : Use shake-flask methods with PBS or simulated gastric fluid. Derivatives with electron-withdrawing groups at the 7-position show improved aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
